molecular formula C20H13N3O4 B2466158 N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide CAS No. 477499-02-8

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide

Cat. No.: B2466158
CAS No.: 477499-02-8
M. Wt: 359.341
InChI Key: ZQAYTDKVUYPCPX-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research, particularly in the study of nuclear receptors. It features a benzoxazole core, a structure recognized as a privileged scaffold in drug discovery due to its presence in various biologically active molecules . Compounds within this structural class have been identified as potent covalent inverse-agonists of the nuclear receptor PPARγ (Peroxisome Proliferator-Activated Receptor Gamma) . These inverse-agonists work by covalently modifying a cysteine residue (C313) within the PPARγ ligand-binding domain. This action promotes the recruitment of corepressor proteins NCOR1 and NCOR2, thereby shifting the receptor's function from activation to repression of its target genes . This mechanism is under investigation for its potential to induce antiproliferative effects in certain cancer cell lines where PPARγ is a critical driver, such as in muscle-invasive bladder cancer . The embedded benzoxazole ring is crucial for enhancing interactions with the corepressor binding surface, making this chemotype a valuable tool for probing PPARγ biology in vitro . Researchers can utilize this compound to explore pathways related to cell proliferation, differentiation, and metabolic regulation. This product is intended for non-human research applications only and is not designed for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O4/c24-19(13-9-11-14(12-10-13)23(25)26)21-16-6-2-1-5-15(16)20-22-17-7-3-4-8-18(17)27-20/h1-12H,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQAYTDKVUYPCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method involves the reaction of 2-aminophenol with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in a suitable solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic systems to enhance yield and efficiency. Catalysts such as palladium-supported nanocatalysts or ionic liquid catalysts are used to facilitate the cyclization process. These methods offer advantages like high yield, good atom economy, and eco-friendliness, although they may require longer reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. The compound interacts with key proteins and enzymes involved in cell proliferation and survival, leading to the inhibition of tumor growth .

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Variations

N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)phenyl)-4-nitrobenzamide (PB6)
  • Structure : Replaces benzoxazole with a benzimidazole ring (nitrogen-containing heterocycle).
  • Synthesis : Formed via coupling of PB2 (hydrazide precursor) with 4-nitrobenzoic acid, yielding 71% after recrystallization .
  • Properties : Higher melting point (211°C) due to increased hydrogen bonding from the benzimidazole NH group.
  • Comparison : The benzimidazole’s NH group enhances polarity and hydrogen-bonding capacity compared to the oxygen-containing benzoxazole in the target compound.
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-butoxybenzamide
  • Structure : Benzothiazole (sulfur-containing heterocycle) replaces benzoxazole; nitro group substituted with butoxy.
  • Properties : Higher lipophilicity (XLogP3 = 6.1) due to the butoxy chain and sulfur atom .
2-Chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide
  • Structure : Benzothiazole core with chloro and nitro substituents.
  • Synthesis : Likely involves halogenation and coupling steps similar to ’s methods .
  • Comparison : The chloro substituent introduces steric and electronic effects absent in the target compound, possibly affecting binding affinity in biological systems.

Nitrobenzamide Derivatives with Varied Substituents

N-(3-Chlorophenethyl)-4-nitrobenzamide
  • Structure : Lacks heterocyclic rings; nitrobenzamide linked to a phenethyl chain.
  • Applications : Intermediate for neurokinin-2 antagonists and antitumor agents .
Compound 25 ()
  • Structure : Complex imidazole-pyridine scaffold with nitrobenzamide.
  • Synthesis : Uses PyBOP/DIPEA-mediated coupling (70% yield), highlighting efficient amidation strategies applicable to the target compound .
  • Comparison : The pyridine-imidazole system introduces additional hydrogen-bonding sites, which may enhance pharmacological activity relative to benzoxazole-based analogs.

Benzoxazole-Containing Analogues

N-(1,3-Benzoxazol-2-yl)-2-(trifluoromethyl)benzamide (8i)
  • Structure : Shares the benzoxazole core but with a trifluoromethyl substituent.
  • Synthesis : Copper-mediated C-H amidation (86% yield), suggesting viable routes for synthesizing the target compound .
  • Comparison : The trifluoromethyl group increases electron-withdrawing effects and metabolic stability, whereas the nitro group in the target compound may offer stronger electrophilicity.

Physical Properties

Compound Melting Point (°C) Yield (%) LogP Key Functional Groups
PB6 211 71 ~3.5* Benzimidazole, Nitrobenzamide
N-[2-(benzothiazol-2-yl)phenyl]-4-butoxybenzamide N/A N/A 6.1 Benzothiazole, Butoxy
Compound 8i N/A 86 ~2.8* Benzoxazole, Trifluoromethyl
Compound 25 N/A 70 ~4.0* Imidazole-pyridine, Nitro

*Estimated based on structural analogs.

Biological Activity

N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C20_{20}H13_{13}N3_{3}O4_{4}
  • IUPAC Name : this compound

The presence of the benzoxazole ring and the nitrobenzamide moiety contributes to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclization of 2-Aminophenol : Reacting with 4-nitrobenzoyl chloride in the presence of a base such as pyridine.
  • Reflux Conditions : The reaction is generally carried out in solvents like dichloromethane or chloroform under reflux conditions to enhance yield and efficiency.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. In vitro studies have shown effectiveness against various bacterial strains and fungi, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against leukemia and breast cancer cell lines. Studies have demonstrated that it can induce apoptosis in cancer cells through multiple pathways, including the modulation of gene expression related to cell proliferation and differentiation.

The mechanism underlying the biological activity of this compound involves:

  • Inhibition of Specific Enzymes : It acts as an inhibitor for certain enzymes that are crucial for cancer cell survival.
  • Interaction with Nuclear Receptors : Similar compounds have been shown to interact with nuclear receptors such as PPARγ, influencing metabolic regulation and inflammation .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Anticancer Effects :
    • Objective : To evaluate the efficacy against breast cancer cell lines.
    • Findings : The compound exhibited IC50_{50} values in the low micromolar range, indicating potent anticancer activity .
  • Antimicrobial Efficacy Study :
    • Objective : To assess antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Results : Showed significant inhibition zones compared to control groups, supporting its use as a potential antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50_{50} (µM)Reference
AntimicrobialE. coli15
AntifungalCandida albicans10
AnticancerMCF-7 (breast cancer)8
AnticancerK562 (leukemia)6

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